molecular formula C15H24ClNO2 B1441182 3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride CAS No. 1220037-52-4

3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1441182
CAS No.: 1220037-52-4
M. Wt: 285.81 g/mol
InChI Key: CKLVLRAWUYVPEZ-UHFFFAOYSA-N
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Description

3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and a propoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 4-propoxyphenol under specific conditions. The reaction can be carried out using a variety of reagents, such as alkyl halides, and may require the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

  • Industry: The compound can be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as 3-(4-methoxyphenoxy)methylpiperidine hydrochloride and 3-(4-ethoxyphenoxy)methylpiperidine hydrochloride. These compounds share a similar structural framework but differ in the nature of the substituent on the phenyl ring. The uniqueness of this compound lies in its specific propoxy group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-[(4-propoxyphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-10-17-14-5-7-15(8-6-14)18-12-13-4-3-9-16-11-13;/h5-8,13,16H,2-4,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLVLRAWUYVPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-52-4
Record name Piperidine, 3-[(4-propoxyphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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